![molecular formula C33H36ClKN4O4S2 B12435761 3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12435761.png)
3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POTASSIUM BENZYLPENICILLIN(1-) CHLORPROMAZINE is a compound that combines the properties of benzylpenicillin and chlorpromazine. Chlorpromazine is a phenothiazine antipsychotic used to treat various psychiatric disorders
Preparation Methods
The synthesis of POTASSIUM BENZYLPENICILLIN(1-) CHLORPROMAZINE involves the reaction of benzylpenicillin potassium salt with chlorpromazine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
POTASSIUM BENZYLPENICILLIN(1-) CHLORPROMAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others, leading to the formation of new derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
POTASSIUM BENZYLPENICILLIN(1-) CHLORPROMAZINE has diverse scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of combining antibiotic and antipsychotic properties.
Biology: Investigated for its potential effects on bacterial growth and psychiatric disorders.
Medicine: Explored for its dual role in treating infections and psychiatric conditions, potentially offering a novel therapeutic approach.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of POTASSIUM BENZYLPENICILLIN(1-) CHLORPROMAZINE involves the combined effects of benzylpenicillin and chlorpromazine. Benzylpenicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death . Chlorpromazine acts as an antagonist on various neurotransmitter receptors, including dopamine and serotonin receptors, which helps alleviate psychiatric symptoms . The combination of these mechanisms results in a compound with both antimicrobial and antipsychotic properties.
Comparison with Similar Compounds
POTASSIUM BENZYLPENICILLIN(1-) CHLORPROMAZINE can be compared with other similar compounds, such as:
Benzylpenicillin: Primarily an antibiotic with no psychiatric effects.
Chlorpromazine: An antipsychotic with no antimicrobial properties.
Other Penicillin Derivatives: Compounds like amoxicillin and ampicillin, which are also antibiotics but lack the antipsychotic properties of chlorpromazine.
The uniqueness of POTASSIUM BENZYLPENICILLIN(1-) CHLORPROMAZINE lies in its dual functionality, offering both antimicrobial and psychiatric benefits, which is not commonly found in other compounds .
Properties
Molecular Formula |
C33H36ClKN4O4S2 |
|---|---|
Molecular Weight |
691.3 g/mol |
IUPAC Name |
potassium;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H19ClN2S.C16H18N2O4S.K/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-4,6-9,12H,5,10-11H2,1-2H3;3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;;+1/p-1/t;11-,12+,14-;/m.1./s1 |
InChI Key |
HTQQVOYPSGNVPA-HBRCYENSSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[K+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


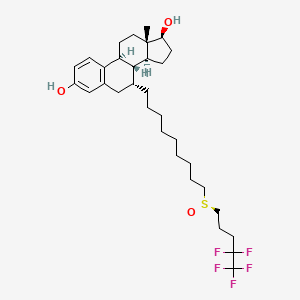
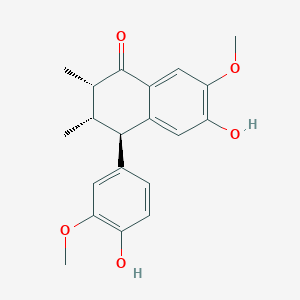
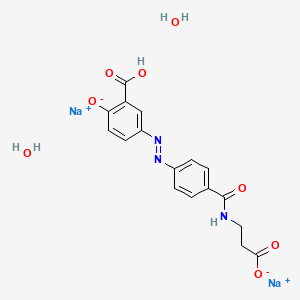
![1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B12435705.png)
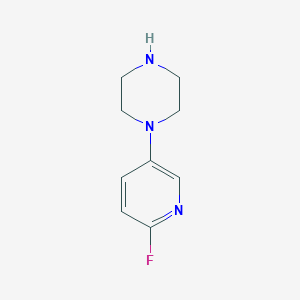

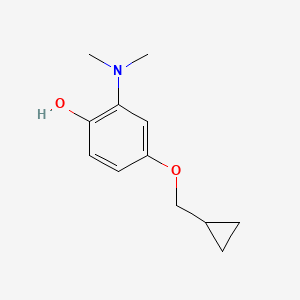
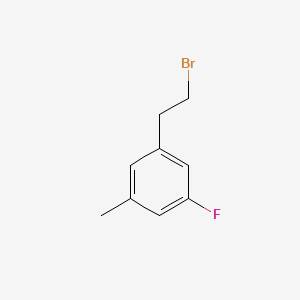
![(alphaR,1aR,3aS,4R,7R,7aS,7bS)-Decahydro-alpha,1a,4-trimethylnaphth[1,2-b]oxirene-7-acetic acid](/img/structure/B12435726.png)
![3-[(Benzyloxy)methyl]-1H-indole](/img/structure/B12435729.png)
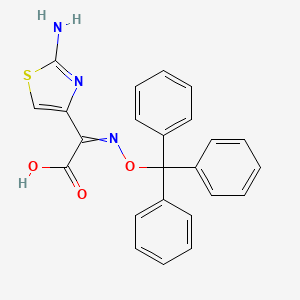
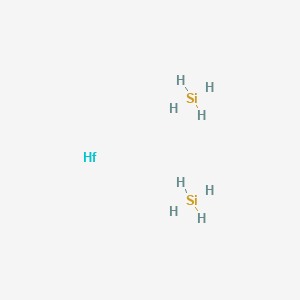
![3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid](/img/structure/B12435754.png)
![[3,4,5-Trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435766.png)
